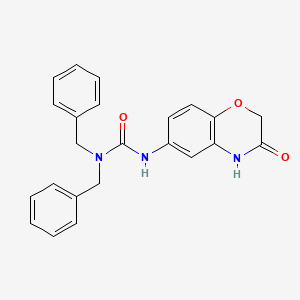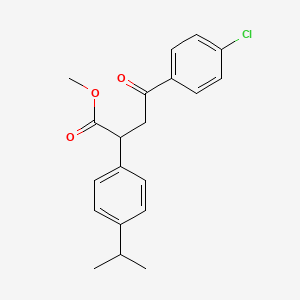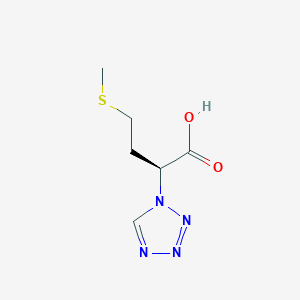
3-(3-Phenylpropyl)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 3-Phenylpropyl . Phenylpropyl compounds are generally used in laboratory chemicals and are not advised for food, drug, pesticide or biocidal product use .
Synthesis Analysis
A study on the metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol via a retrobiosynthesis approach has been reported . The study designed a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine and comprising the phenylalanine ammonia lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR) and phosphopantetheinyl transferase (PPTase) .Scientific Research Applications
Antitumor and Anticancer Properties
3-(3-Phenylpropyl)-2-thioxoimidazolidin-4-one derivatives have shown promise in the field of oncology. These compounds are being investigated for their antitumor properties, particularly in breast cancer research. Molecular docking studies suggest that these derivatives may interact with specific cancer-related receptors, making them potential lead compounds for anticancer drug development (Vanitha et al., 2021). Additionally, certain derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including breast, liver, and lung cancers (Khodair et al., 2021).
Enzyme Inhibition for Diabetes Management
These derivatives have shown effectiveness as inhibitors of enzymes such as α-glucosidase and α-amylase. This implies potential applications in managing diabetes, as these enzymes are key in carbohydrate metabolism. Specific compounds within this category have demonstrated significant enzyme inhibitory activity, indicating their potential as lead structures for developing potent α-glucosidase inhibitors (Qamar et al., 2018).
Antimicrobial Activities
Several studies have highlighted the antimicrobial potential of these compounds. They have been tested against various bacterial and fungal strains, showing significant activities. This includes promising results against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans (B'Bhatt & Sharma, 2017).
Other Applications
- Synthesis of novel derivatives under specific conditions, such as microwave and flash vacuum pyrolysis, has been explored, offering insights into the chemical behavior and potential applications of these compounds (Pepino et al., 2012).
- In the field of molecular modeling, these derivatives have been used in computational studies to understand their electronic states and molecular parameters, contributing to a broader understanding of their chemical properties (Alturki et al., 2015).
Safety and Hazards
Future Directions
A recent literature on squaraine dyes, which are structurally similar to the compound , highlights the significance of adding malononitrile moiety and halogen substituents to the squaraine scaffold to create redshifted fluorophores into the near-infrared optical region . This could be a potential future direction for the study of “3-(3-Phenylpropyl)-2-thioxoimidazolidin-4-one” and similar compounds.
Mechanism of Action
Mode of Action
It is essential to conduct further studies to elucidate how this compound interacts with its targets and the resulting changes .
Biochemical Pathways
For instance, 3-phenylpropanol, a related compound, has been shown to enhance the intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability .
properties
IUPAC Name |
3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-11-9-13-12(16)14(11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAOUSMHZXIMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2610703.png)





![(2E)-3-(furan-2-yl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2610711.png)





![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2610724.png)
